molecular formula C17H18O3 B1589381 4-(4-phenylbutoxy)benzoic Acid CAS No. 30131-16-9

4-(4-phenylbutoxy)benzoic Acid

Cat. No. B1589381
CAS RN: 30131-16-9
M. Wt: 270.32 g/mol
InChI Key: XWCWFMQMZZPALR-UHFFFAOYSA-N
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Description

4-(4-phenylbutoxy)benzoic acid is an important chemical intermediate for the synthesis of pranlukast . It is a white crystal that is practically insoluble in water but can be dissolved in organic solvents such as ethanol .


Synthesis Analysis

The synthesis of 4-(4-phenylbutoxy)benzoic acid involves a four-step reaction. The raw material used is 4-chloro-1-butanol .


Molecular Structure Analysis

The molecular formula of 4-(4-phenylbutoxy)benzoic acid is C17H18O3 . The average mass is 270.323 Da and the monoisotopic mass is 270.125580 Da .


Chemical Reactions Analysis

4-(4-phenylbutoxy)benzoic acid is combined with 8-amino-4-oxo Substitute-2-(5-1H-tetrazolyl)-4H-1-benzopyran in a dichloromethane system, with pyridine as an acid-binding agent, to undergo an acylation reaction to produce pranlukast .


Physical And Chemical Properties Analysis

4-(4-phenylbutoxy)benzoic acid has a melting point of 129.0 to 133.0 °C and a boiling point of 454.3±28.0 °C . Its density is 1.144±0.06 g/cm3 . It is practically insoluble in water but can be dissolved in organic solvents such as ethanol .

Scientific Research Applications

Synthesis Process

4-(4-Phenylbutoxy)benzoic acid is synthesized through a four-step reaction involving 4-chloro-1-butanol, with chloroform as the solvent and aluminium chloride as the catalyst. The synthesis process has been optimized for temperature and time, achieving a yield over 54% and product purity above 99.5% (Zha You-gui, 2010).

Application in Liquid Crystal Research

4-(4-Phenylbutoxy)benzoic acid plays a role in the synthesis of liquid crystal intermediates. It is used to synthesize a series of liquid crystal intermediates from 4-phenylphenol through various chemical processes. These compounds have been characterized by infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, indicating their relevance in the study of ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).

Involvement in Hydrogen Bond Studies

Research on benzoic acid derivatives like 4-(4-Phenylbutoxy)benzoic acid has contributed to understanding the stability of hydrogen bonds in liquid crystalline systems. Studies using infrared spectroscopy have shown how the molecular orientation affects the stability of hydrogen-bonded benzoic acid dimers, providing insights into phase transitions and molecular interactions in these systems (Takashi Kato et al., 1993).

Role in Biosensor Development

4-(4-Phenylbutoxy)benzoic acid is significant in the development of biosensors. A study explored the construction of a synthetic biosensor for detecting benzoic acid derivatives in yeast, demonstrating the potential of these compounds in biotechnological applications. This research highlights the versatility of benzoic acid derivatives in developing tools for metabolic engineering and high-throughput screening (Sara Castaño-Cerezo et al., 2020).

Contribution to Polymer Research

This compound is also relevant in the field of polymer research. It has been used in synthesizing liquid crystal side chain polymers with potential applications in materials science, particularly in the development of switchable polymers responsive to electric fields (Wen-Liang Tsai et al., 1994).

Safety And Hazards

4-(4-phenylbutoxy)benzoic acid is classified as a skin irritant and can cause serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

The market demand for 4-(4-phenylbutoxy)benzoic acid is gradually increasing . The traditional preparation method has a low yield and is not suitable for industrial production .

properties

IUPAC Name

4-(4-phenylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCWFMQMZZPALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453146
Record name 4-(4-phenylbutoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-phenylbutoxy)benzoic Acid

CAS RN

30131-16-9
Record name 4-(4-phenylbutoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Phenylbutoxy)benzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Schierle, J Schmidt, A Kaiser, D Merk - ChemMedChem, 2018 - Wiley Online Library
Selective optimization of side activities (SOSA) offers an alternative entry to early drug discovery and may provide rapid access to bioactive new chemical entities with desirable …

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